molecular formula C21H37N9O5 B173817 Vialox Peptide(Pentapeptide-3) CAS No. 135679-88-8

Vialox Peptide(Pentapeptide-3)

Cat. No. B173817
M. Wt: 495.6 g/mol
InChI Key: BYWJFRMLHFQWSR-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vialox Peptide(Pentapeptide-3) is a synthetic peptide with the sequence Gly-Pro-Arg-Pro-Ala-NH2 known under the trade name Vialox peptide . It is derived from snake venom and acts as an acetylcholine (ACh) competitive antagonist .


Molecular Structure Analysis

The molecular structure of Vialox Peptide(Pentapeptide-3) is represented by the sequence Gly-Pro-Arg-Pro-Ala-NH2 . The InChI code for this peptide is 1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 .


Physical And Chemical Properties Analysis

Vialox Peptide(Pentapeptide-3) has a molecular weight of 495.58 .

Scientific Research Applications

  • Endothelin Antagonism

    • A study explored the use of cyclic pentapeptides in identifying potent endothelin antagonists. The research involved a "self-deconvoluting" cyclic pentapeptide library, which included amino acids found in BQ-123, an endothelin antagonist. This study demonstrated the effectiveness of cyclic peptide libraries in discovering potential leads in peptide macrocycles (Spatola & Crozet, 1996).
  • Biomimetic Sensors for Dioxins

    • Research on piezoelectric sensors for dioxin detection utilized pentapeptides as biomimetic traps. The study aimed to create a fast, cheap, and easy-to-use analytical system, employing molecular modeling to select specific pentapeptide receptors for dioxins. This innovative approach demonstrated the potential of pentapeptides in environmental monitoring and analysis (Mascini et al., 2004).
  • Antioxidant Activity of Pentapeptides

    • A study investigated the antioxidant activity of pentapeptides from pine nut protein. The research employed a pulsed electric field to treat pentapeptides and evaluated their antioxidant capabilities, demonstrating how physical treatments can modulate the biological activities of peptides (Liang, Cheng, & Wang, 2018).
  • Peptide Libraries in Drug Discovery

    • A research project utilized a solid-phase pentapeptide library to identify recognition peptides toward a target sequence related to the dopamine D2 receptor. This highlights the application of peptide libraries in identifying potential drug candidates (Sasaki et al., 1996).
  • Neuroprotective Effects of Pentapeptides

    • A study on peptide T and its analogs, including pentapeptides, demonstrated their potential in preventing neuronal death associated with the HIV envelope protein gp 120. This research suggests the role of specific pentapeptide sequences in neuroprotection and therapeutic applications for neurodegenerative diseases (Brenneman et al., 1988).
  • Dioxin Detection and Binding

    • Research developed a method for dioxin detection using short peptides, including pentapeptides. The study designed peptides capable of binding dioxins, demonstrating the potential of peptides in environmental monitoring and pollutant detection (Nakamura et al., 2005).

Future Directions

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like Vialox Peptide(Pentapeptide-3) are still under research to obtain more details on their effectiveness, and for the development of new treatments .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJFRMLHFQWSR-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vialox Peptide(Pentapeptide-3)

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